molecular formula C7H9FN2O2 B11791645 Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate

Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B11791645
M. Wt: 172.16 g/mol
InChI Key: WASLLTIPHSNVDI-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and an ethyl ester group at the 2nd position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorinated precursor with an imidazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used in the presence of catalysts like palladium or nickel.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the imidazole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their functional groups and substitution patterns.

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

ethyl 5-fluoro-1-methylimidazole-2-carboxylate

InChI

InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3

InChI Key

WASLLTIPHSNVDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N1C)F

Origin of Product

United States

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